Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate
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Description
Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.75. The purity is usually 95%.
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Biological Activity
Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate, a compound with potential biological activity, has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- CAS Number : 18967-23-2
- LogP : 2.82150 (indicating moderate lipophilicity)
Structural Representation
The compound features a 4-chlorophenyl group attached to a propene moiety, which is critical for its biological interactions. The cyanomethyl and acetate groups enhance its reactivity and potential binding interactions with biological targets.
Research indicates that compounds similar to this compound can modulate various biological pathways:
- Receptor Modulation : The compound may act as an antagonist or modulator of specific receptors, such as melanocortin receptors, influencing metabolic and neurological pathways .
- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes involved in metabolic processes, which could affect drug metabolism and efficacy .
Structure-Activity Relationships (SAR)
Studies have shown that substituents on the phenyl rings significantly affect the biological activity of related compounds. For example, variations in the electron-withdrawing or electron-donating groups on the aromatic moiety can enhance or diminish receptor affinity and selectivity .
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing (e.g., Cl) | Increases binding affinity |
Electron-donating (e.g., CH₃) | Decreases binding affinity |
Study 1: Anticancer Activity
A study investigating the anticancer properties of similar compounds found that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of the chlorophenyl group was particularly noted for its ability to increase apoptosis in tumor cells .
Study 2: Neurological Effects
Another research effort focused on the neuroprotective effects of related compounds. This compound demonstrated significant activity in reducing neuronal death in models of neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-11(9-12-3-5-13(16)6-4-12)15(20)18(8-7-17)10-14(19)21-2/h3-6,9H,8,10H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMHHGPGBICAFP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)N(CC#N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)N(CC#N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.